molecular formula C8H7FN2 B2643757 2-(5-Fluoropyridin-3-yl)propanenitrile CAS No. 1698157-37-7

2-(5-Fluoropyridin-3-yl)propanenitrile

Cat. No.: B2643757
CAS No.: 1698157-37-7
M. Wt: 150.156
InChI Key: FZIQXBUREKZJCX-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)propanenitrile is a chemical compound with the molecular formula C8H7FN2 It is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyridin-3-yl)propanenitrile typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a propanenitrile group. One common method includes the reaction of 5-fluoropyridine with a suitable nitrile precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoropyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce fluorinated amines .

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Fluoropyridin-3-yl)propanenitrile exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2-(5-Chloropyridin-3-yl)propanenitrile
  • 2-(5-Bromopyridin-3-yl)propanenitrile
  • 2-(5-Iodopyridin-3-yl)propanenitrile

Comparison: Compared to its halogenated analogs, 2-(5-Fluoropyridin-3-yl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets, often resulting in compounds with enhanced stability and bioavailability .

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIQXBUREKZJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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